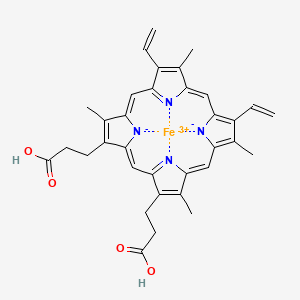

Ferriheme

説明

Structure

3D Structure of Parent

特性

分子式 |

C34H32FeN4O4+ |

|---|---|

分子量 |

616.5 g/mol |

IUPAC名 |

3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(3+) |

InChI |

InChI=1S/C34H34N4O4.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+3/p-2 |

InChIキー |

GGIDWJQWCUJYRY-UHFFFAOYSA-L |

正規SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)O)C)CCC(=O)O.[Fe+3] |

製品の起源 |

United States |

Foundational & Exploratory

The Core Structure of Ferriheme: A Technical Guide for Researchers

An In-depth Analysis of the Molecular Architecture, Coordination Chemistry, and Structural Determination of Ferriheme (Ferriprotoporphyrin IX)

Introduction

This compound, also known as hemin or ferriprotoporphyrin IX, is a coordination complex of paramount importance in biochemistry and medicine. It consists of a central iron atom in the ferric (Fe³⁺) oxidation state embraced by a large heterocyclic organic ring, protoporphyrin IX. This molecule is the oxidized form of heme, the prosthetic group essential for the function of a vast array of hemoproteins, including hemoglobin, myoglobin, and cytochromes. Understanding the precise structure of this compound is critical for elucidating its role in both normal physiological processes, such as oxygen transport and electron transfer, and pathological conditions, including oxidative stress and iron-mediated cell death. This guide provides a detailed technical overview of the structure of this compound, methodologies for its characterization, and its role in cellular signaling.

Molecular and Electronic Structure

The fundamental structure of this compound is composed of two main components: the protoporphyrin IX macrocycle and a central ferric iron atom.

-

Protoporphyrin IX: This is a tetrapyrrole ring, meaning it is composed of four pyrrole units linked by methine bridges. The periphery of the porphyrin ring is decorated with four methyl (−CH₃), two vinyl (−CH=CH₂), and two propionic acid (−CH₂CH₂COOH) side chains. This arrangement of side chains is asymmetric, defining it as protoporphyrin IX. The extensive π-conjugated system of the porphyrin ring is responsible for its intense color and its ability to coordinate with the central metal ion.

-

Ferric Iron (Fe³⁺): The central iron atom is in the +3 oxidation state. In its most common high-spin configuration (S=5/2), the Fe³⁺ ion is coordinated to the four nitrogen atoms of the pyrrole rings in the equatorial plane. The iron atom is typically displaced slightly out of the plane of the porphyrin nitrogens.

Coordination Chemistry

The iron center in this compound is typically five- or six-coordinate. The four equatorial positions are occupied by the nitrogen atoms of the porphyrin. The axial position(s) (above and below the porphyrin plane) are occupied by one or two additional ligands. In the solid state, this compound is commonly isolated as hemin , where the fifth coordination site is occupied by a chloride ion (Cl⁻). In aqueous solution, this chloride can be replaced by a water molecule or a hydroxide ion, depending on the pH.

The nature of the axial ligand profoundly influences the electronic properties, reactivity, and biological function of the this compound complex. In hemoproteins, this axial ligand is typically an amino acid side chain from the protein backbone, such as the imidazole of a histidine residue.

Quantitative Structural Data

The precise geometry of this compound has been determined by single-crystal X-ray diffraction. The seminal work by Koenig (1965) on α-chlorohemin provided the first detailed atomic coordinates. The key structural parameters are summarized in the table below.

| Parameter | Description | Value (Å or °) | Reference |

| Bond Lengths | |||

| Fe–Cl | Distance from iron to the axial chloride ligand | 2.218 Å | |

| Fe–N (average) | Average distance from iron to the pyrrole nitrogens | 2.062 Å | |

| Displacements | |||

| Fe from Porphyrin Plane | Displacement of the iron atom from the mean plane of the four nitrogen atoms | 0.475 Å | |

| Bond Angles | |||

| N–Fe–N (adjacent) | Angle between adjacent pyrrole nitrogens and iron | ~86.5° - 87.5° | |

| N–Fe–N (opposite) | Angle between opposite pyrrole nitrogens and iron | ~163.5° - 165.0° |

Note: These values are derived from the crystal structure of α-chlorohemin and may vary slightly in different environments or with different axial ligands.

Experimental Protocols for Structural Elucidation

The structure of this compound is investigated using a combination of techniques that provide complementary information about its atomic arrangement and electronic configuration.

X-ray Crystallography

This technique provides the most detailed three-dimensional structure of this compound in its crystalline form (hemin).

Detailed Methodology for Hemin Crystallization (Teichmann Method):

-

Sample Preparation: Place a drop of blood on a clean glass slide and allow it to dry completely.

-

Reagent Addition: Add 2-3 drops of Nippe's reagent (a solution of potassium chloride, bromide, and iodide in glacial acetic acid) or glacial acetic acid saturated with sodium chloride onto the dried blood spot.

-

Heating: Gently heat the slide over a low flame until bubbles begin to form. This process denatures the globin protein and oxidizes the heme iron to the ferric state.

-

Crystallization: As the acetic acid evaporates and the slide cools, the this compound combines with chloride ions to form insoluble, rhombic, chocolate-brown crystals of hemin.

-

Data Collection: A suitable single crystal is selected and mounted on a goniometer. The crystal is then exposed to a monochromatic X-ray beam. The diffraction pattern is recorded by a detector.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The positions of the atoms are determined from the electron density map, and the structure is refined to yield precise bond lengths and angles.

Caption: Coordination structure of this compound.

Caption: Experimental workflow for hemin structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying paramagnetic molecules like this compound in solution. The unpaired electrons of the Fe³⁺ ion cause large shifts (hyperfine shifts) in the NMR signals of the porphyrin protons, providing detailed information about the electronic structure and the environment of the heme.

Detailed Methodology for ¹H NMR of Hemin:

-

Sample Preparation:

-

Dissolve 5-10 mg of hemin in a suitable deuterated solvent (e.g., deuterated dimethyl sulfoxide (DMSO-d₆) or a mixture of deuterated chloroform and methanol). The final concentration is typically in the low millimolar range.

-

The use of deuterated solvents is essential as the spectrometer's field-frequency lock relies on the deuterium signal.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

-

The final sample volume should be approximately 0.6-0.7 mL.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity, which is crucial for obtaining sharp resonance lines.

-

-

Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum. Due to the paramagnetic nature of this compound, the spectral window needs to be much wider than for diamagnetic samples (e.g., -50 to 100 ppm).

-

Paramagnetic relaxation enhancement may require shorter relaxation delays and faster pulse repetition rates.

-

-

Spectral Analysis:

-

The resulting spectrum will show resonances that are significantly shifted from their usual diamagnetic positions.

-

The pattern of these shifts provides a fingerprint of the spin state and coordination environment of the iron. Analysis of the temperature dependence of these shifts can provide further insight into the magnetic properties of the complex.

-

Mössbauer Spectroscopy

⁵⁷Fe Mössbauer spectroscopy is uniquely sensitive to the nuclear environment of the iron atom. It provides precise information about the oxidation state, spin state, and the symmetry of the ligand field around the iron.

Detailed Methodology for ⁵⁷Fe Mössbauer Spectroscopy of Hemin:

-

Sample Preparation:

-

The sample consists of a solid powder of hemin, ideally enriched with the ⁵⁷Fe isotope to enhance the signal.

-

The powder is uniformly packed into a sample holder made of a material transparent to gamma rays (e.g., a plastic container).

-

For temperature-dependent studies, the sample holder is placed inside a cryostat.

-

-

Instrument Setup:

-

The Mössbauer spectrometer consists of a radioactive source (typically ⁵⁷Co in a rhodium matrix), a drive to move the source, a collimator, the sample in a cryostat, and a gamma-ray detector.

-

The source is oscillated at varying velocities (e.g., ±10 mm/s) to Doppler shift the energy of the emitted gamma rays.

-

-

Data Acquisition:

-

Gamma rays are passed through the hemin sample and the transmitted intensity is measured as a function of the source velocity.

-

Resonant absorption occurs when the energy of the gamma rays matches a nuclear transition energy in the ⁵⁷Fe nuclei of the sample.

-

-

Spectral Analysis:

-

The resulting spectrum is a plot of gamma-ray transmission versus velocity.

-

For high-spin ferric hemin, the spectrum typically shows a quadrupole doublet. The key parameters extracted are:

-

Isomer Shift (δ): This is related to the electron density at the nucleus and is characteristic of the oxidation state (Fe³⁺).

-

Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient, providing information about the symmetry of the iron's electronic environment.

-

-

Biological Relevance and Signaling Pathways

While essential, free this compound is highly cytotoxic. It can intercalate into membranes, generate reactive oxygen species (ROS), and induce oxidative stress. A critical signaling pathway initiated by excess this compound is ferroptosis, a form of iron-dependent regulated cell death.

Mechanism of this compound-Induced Ferroptosis:

-

Heme Degradation: Excess intracellular this compound induces the expression of heme oxygenase-1 (HO-1).

-

Iron Release: HO-1 catabolizes this compound, releasing biliverdin, carbon monoxide, and ferrous iron (Fe²⁺).

-

Fenton Reaction: The released Fe²⁺ participates in the Fenton reaction, reacting with hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH).

-

Lipid Peroxidation: These radicals attack polyunsaturated fatty acids (PUFAs) in cellular membranes, initiating a chain reaction of lipid peroxidation.

-

Membrane Damage and Cell Death: The accumulation of lipid peroxides leads to loss of membrane integrity and ultimately, cell death by ferroptosis. This process is distinct from apoptosis and is characterized by iron-dependent oxidative damage.

An In-depth Technical Guide to the Oxidation State and Coordination of Ferriheme

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the oxidation state and coordination chemistry of ferriheme. This compound, or iron(III) protoporphyrin IX, is a critical cofactor in a vast array of biological processes, from oxygen transport and storage to enzymatic catalysis and cellular signaling. A thorough understanding of its electronic structure and coordination environment is paramount for researchers in biochemistry, medicinal chemistry, and drug development who seek to modulate the function of heme-containing proteins or target heme-related pathways in disease.

The this compound Core: Oxidation State and Electronic Structure

The central iron atom in this compound predominantly exists in the ferric (Fe³⁺) oxidation state, a d⁵ configuration. This oxidation state is crucial for the diverse reactivity of heme proteins. The electronic properties of the ferric iron, including its spin state, are highly sensitive to the nature of the ligands coordinated to it. The porphyrin ring acts as a tetradentate ligand, leaving two axial coordination sites available for interaction with amino acid residues from the protein, solvent molecules, or exogenous ligands.

The spin state of the ferric iron can be either high-spin (S=5/2) or low-spin (S=1/2), and this is largely determined by the ligand field strength of the axial ligands. Strong-field ligands, such as cyanide or imidazole, lead to a low-spin state, while weak-field ligands, like water or halides, result in a high-spin state. The spin state has a profound impact on the reactivity and spectroscopic properties of the this compound center.

Coordination Chemistry of this compound

The coordination environment of the this compound iron is typically octahedral, with the four nitrogen atoms of the porphyrin ring forming the equatorial plane. The two axial positions, perpendicular to this plane, are key determinants of the this compound's function. Common axial ligation schemes include:

-

Six-coordinate: Both axial positions are occupied. This is common in cytochromes, where two histidine residues often serve as axial ligands.

-

Five-coordinate: One axial position is occupied, while the other remains vacant or is only weakly associated with a ligand. This is characteristic of deoxymyoglobin and deoxyhemoglobin.

-

Four-coordinate: Both axial positions are unoccupied. This is rare in biological systems but can be found in some model compounds.

The nature of the axial ligands dictates the electronic properties of the heme iron, influencing its redox potential and catalytic activity. For instance, the "push effect" of a thiolate axial ligand in cytochrome P450 is thought to be crucial for its monooxygenase activity.[1]

Experimental Protocols for Characterization

A variety of spectroscopic techniques are employed to probe the oxidation state and coordination of this compound.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental tool for studying heme proteins due to the strong absorbance of the porphyrin ring.[2][3][4][5] The spectra are characterized by an intense Soret band (around 400 nm) and weaker Q bands in the 500-600 nm region.[3] The precise positions and intensities of these bands are sensitive to the oxidation state, spin state, and coordination of the iron.[2][3]

Experimental Protocol:

-

Sample Preparation: Prepare a solution of the heme protein in a suitable buffer. The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).[2][5] A baseline spectrum of the buffer alone should be recorded for subtraction.[3]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the absorbance from the UV to the visible region (e.g., 250-700 nm). Set the integration time (e.g., 3.5 ms), number of scans to average (e.g., 50), and boxcar smoothing width (e.g., 10) to optimize the signal-to-noise ratio.[2][5]

-

Data Analysis: Analyze the positions and intensities of the Soret and Q bands to infer the state of the this compound. Titration experiments, where a ligand is incrementally added to the heme protein solution, can be used to determine binding affinities (Kd).[3]

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species, making it ideal for the ferric (Fe³⁺) state of heme.[6][7] The EPR spectrum is sensitive to the spin state and the symmetry of the ligand field around the iron atom.

Experimental Protocol:

-

Sample Preparation: Prepare a concentrated solution of the heme protein in a suitable buffer and transfer it to an EPR tube. The sample is typically flash-frozen in liquid nitrogen to obtain a glass for analysis.

-

Instrumentation: Use an X-band or Q-band EPR spectrometer equipped with a cryostat for low-temperature measurements.

-

Data Acquisition: Record the EPR spectrum at a low temperature (e.g., 77 K or lower). The spectrum is obtained by sweeping the magnetic field while irradiating the sample with a fixed microwave frequency.[7]

-

Data Analysis: The g-values extracted from the spectrum provide information about the electronic environment of the iron. High-spin ferric hemes typically show a signal at g ≈ 6, while low-spin species exhibit three distinct g-values.[7]

Mössbauer Spectroscopy

Mössbauer spectroscopy is a nuclear technique that directly probes the ⁵⁷Fe nucleus, providing highly specific information about the iron's oxidation state, spin state, and coordination environment.[8][9][10][11][12]

Experimental Protocol:

-

Sample Preparation: The sample should contain ⁵⁷Fe. For biological samples, this may require isotopic enrichment. The sample is typically frozen and placed in a cryostat.

-

Instrumentation: A Mössbauer spectrometer consists of a ⁵⁷Co source, a velocity transducer to modulate the gamma-ray energy via the Doppler effect, a detector, and a data acquisition system.[11]

-

Data Acquisition: The spectrum is acquired by measuring the absorption of gamma rays as a function of the source velocity. Measurements are often performed at low temperatures (e.g., 4.2 K) to increase the recoil-free fraction.[9]

-

Data Analysis: The key parameters obtained from the spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). The isomer shift is sensitive to the s-electron density at the nucleus and thus the oxidation state.[8][10][11] Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus and provides information about the symmetry of the iron's environment.[8][10][11]

X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional structure of the heme protein, revealing the precise coordination geometry of the this compound iron, including bond lengths and angles.[13][14][15][16]

Experimental Protocol:

-

Crystallization: The heme protein must be crystallized to form a well-ordered lattice. This is often the most challenging step.

-

Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded.[14] Time-resolved crystallography can be used to study transient intermediates.[13][14]

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic model of the protein is built and refined.

-

Analysis: The final structure provides detailed information about the coordination of the this compound, including the identity of the axial ligands and their distances to the iron atom.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound in different coordination and spin states, as determined by various spectroscopic techniques.

Table 1: Representative Mössbauer Parameters for this compound Complexes

| Complex Type | Spin State | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) | Reference |

| High-Spin (e.g., Hemin) | S = 5/2 | ~0.4 | Variable, often broad | [8] |

| Low-Spin (e.g., Ferricyanide) | S = 1/2 | Near 0 | Can show splitting | [8] |

| Iron(III) Schiff Base | High-Spin | ~0.287 (at 325K) | ~0.640 (at 325K) | [10] |

| Iron(III) Schiff Base | Low-Spin | ~0.221 (at 77K) | ~2.739 (at 77K) | [10] |

Table 2: Representative EPR g-values for this compound Complexes

| Complex Type | Spin State | g-values | Reference |

| High-Spin (axial symmetry) | S = 5/2 | g⊥ ≈ 6, g∥ ≈ 2 | [7] |

| High-Spin (rhombic symmetry) | S = 5/2 | g ≈ 4.3 | |

| Low-Spin (Type I) | S = 1/2 | e.g., g_z, g_y, g_x | [7] |

| Low-Spin (Type II) | S = 1/2 | e.g., g_z, g_y, g_x | [7] |

Table 3: Representative UV-Vis Absorption Maxima for this compound Complexes

| Heme Protein State | Soret Band (nm) | Q Bands (nm) | Reference |

| Methemoglobin (oxidized) | ~405 | ~500, ~630 | [5] |

| Metmyoglobin (oxidized) | ~409 | ~505, ~635 | [5] |

| Cytochrome c (oxidized) | ~408 | ~530 | [2] |

Visualizing this compound Coordination and Analysis

Signaling Pathway

Caption: Conceptual overview of this compound's role in cellular signaling pathways.

Experimental Workflow

Caption: A typical experimental workflow for the characterization of this compound.

Logical Relationships

Caption: Different coordination states of the this compound iron center.

Relevance in Drug Development

The central role of this compound in various physiological and pathological processes makes it an attractive target for drug development.[17][18] For instance, inhibiting heme synthesis or promoting its degradation can be a strategy in cancer therapy, as tumor cells often have an increased demand for iron and heme.[17][19] Furthermore, understanding the coordination chemistry of this compound is crucial for designing drugs that can bind to the heme iron and modulate the activity of heme proteins, such as inhibiting cytochrome P450 enzymes to alter drug metabolism. The study of iron metabolism and its dysregulation in diseases like cancer and neurodegenerative disorders is a rapidly growing field, with several iron-targeted therapies under clinical evaluation.[17][18] Ferumoxytol, an iron oxide nanoparticle, is an example of an FDA-approved drug for treating iron-deficiency anemia that highlights the therapeutic potential of targeting iron metabolism.[20][21]

References

- 1. researchgate.net [researchgate.net]

- 2. oceanoptics.com [oceanoptics.com]

- 3. Experimental Methods for Studying Cellular Heme Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Probing Heme Protein-Ligand Interactions by UV/Visible Absorption Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 5. The Analytical Scientist | Small-footprint Absorbance System for Characterizing Heme Proteins [theanalyticalscientist.com]

- 6. benchchem.com [benchchem.com]

- 7. ethz.ch [ethz.ch]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. ias.ac.in [ias.ac.in]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Time-resolved x-ray crystallography of heme proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Time-resolved x-ray crystallography of heme proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. X-ray Crystallography of Hemoglobins | Springer Nature Experiments [experiments.springernature.com]

- 16. X-ray Analysis of Fine Structure of Heme in Normal and Thalassemic HbE/F Hemoglobin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 17. Targeting iron metabolism in drug discovery and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. research.rug.nl [research.rug.nl]

- 19. Iron homeostasis and health: understanding its role beyond blood health – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. newdrugapprovals.org [newdrugapprovals.org]

- 21. Repurposing ferumoxytol: Diagnostic and therapeutic applications of an FDA-approved nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Ferriheme in Cellular Respiration: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ferriheme, an iron-containing porphyrin, is a fundamental cofactor indispensable for a multitude of biological processes, most critically for cellular respiration. Its ability to reversibly bind electrons underpins the generation of adenosine triphosphate (ATP), the primary energy currency of the cell. This technical guide provides an in-depth exploration of the core biological roles of this compound in mitochondrial respiration, presenting quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways. Understanding the intricate functions of this compound is paramount for research into metabolic diseases, neurodegenerative disorders, and the development of novel therapeutic agents targeting cellular bioenergetics.

Core Biological Roles of this compound in Cellular Respiration

This compound's primary role in cellular respiration is as the prosthetic group of cytochromes, a class of proteins essential for the sequential transfer of electrons along the mitochondrial electron transport chain (ETC). The iron atom within the heme molecule cycles between its ferric (Fe³⁺) and ferrous (Fe²⁺) states, facilitating the acceptance and donation of electrons.

2.1. A Prosthetic Group in Electron Transport Chain Complexes

This compound is an integral component of several key complexes of the ETC located in the inner mitochondrial membrane:

-

Complex II (Succinate Dehydrogenase): Contains a single heme b molecule. While not directly involved in the main electron transport pathway from succinate to coenzyme Q, it is believed to play a role in preventing the production of reactive oxygen species (ROS).

-

Complex III (Cytochrome bc₁ Complex): This complex contains two distinct b-type hemes (bL and bH) and one c-type heme (c₁). These hemes are crucial for the Q-cycle, a process that facilitates the transfer of electrons from ubiquinol to cytochrome c and contributes to the proton gradient across the inner mitochondrial membrane.

-

Complex IV (Cytochrome c Oxidase): Contains two a-type hemes (a and a₃). Heme a receives electrons from cytochrome c, while the binuclear center formed by heme a₃ and a copper atom (CuB) is the site of the terminal reduction of molecular oxygen to water.

2.2. Facilitator of Electron Transfer and Oxygen Reduction

The sequential arrangement of cytochromes within the ETC creates a thermodynamic gradient, allowing for the energetically favorable flow of electrons. This compound's redox potential is finely tuned by its protein environment, ensuring the unidirectional transfer of electrons from electron donors like NADH and FADH₂ to the final electron acceptor, oxygen. At Complex IV, the this compound in cytochrome a₃ plays a direct role in the four-electron reduction of O₂, a critical step that consumes protons from the mitochondrial matrix and contributes to the proton-motive force driving ATP synthesis.

2.3. Structural Integrity and Assembly of Respiratory Supercomplexes

Recent evidence suggests that the individual complexes of the ETC associate to form larger structures known as supercomplexes or "respirasomes". This compound is not only a catalytic component but also plays a crucial structural role in the proper folding and assembly of these supercomplexes. The presence of heme is essential for the stable incorporation of subunits into the mature complexes, ensuring their optimal function and efficiency in electron transfer.

Quantitative Data on this compound in Cellular Respiration

The precise quantification of heme and the kinetic parameters of heme-containing enzymes are vital for understanding the efficiency and regulation of cellular respiration.

Table 1: Stoichiometry of Heme in Mammalian Respiratory Supercomplexes

| Supercomplex Composition | Heme b (molecules) | Heme c₁ (molecules) | Heme a/a₃ (molecules) |

| I + III₂ | 2 | 2 | 0 |

| I + III₂ + IV | 2 | 2 | 2 |

| III₂ + IV | 2 | 2 | 2 |

| III₂ + IV₂ | 2 | 2 | 4 |

Data compiled from studies on bovine heart mitochondria.

Table 2: Kinetic Parameters of Key this compound-Containing Respiratory Complexes

| Enzyme | Substrate | Kₘ | kcat (s⁻¹) |

| Complex III (Cytochrome bc₁ complex) | Ubiquinol | ~5 µM | 0.0609 |

| Complex IV (Cytochrome c Oxidase) | Cytochrome c | 1-10 µM | 0.334 |

| Complex IV (Cytochrome c Oxidase) | O₂ | 0.1-1.0 µM | - |

Kₘ and kcat values can vary depending on the experimental conditions (pH, ionic strength, temperature) and the source of the mitochondria.

This compound in Cellular Signaling

Beyond its direct role in electron transport, this compound acts as a signaling molecule, influencing gene expression and programmed cell death.

4.1. Regulation of Gene Expression via the Bach1 Pathway

Heme levels are tightly regulated, in part, through the transcriptional repressor Bach1. In low heme conditions, Bach1 binds to MARE (Maf recognition element) sequences in the promoter regions of genes like heme oxygenase-1 (HO-1), suppressing their transcription. When heme levels rise, heme binds directly to Bach1, leading to its nuclear export and subsequent degradation. This alleviates the repression of target genes, allowing for the synthesis of enzymes involved in heme catabolism and iron homeostasis.

4.2. Involvement in Apoptosis

This compound can also trigger the intrinsic pathway of apoptosis. Under conditions of cellular stress and mitochondrial outer membrane permeabilization, cytochrome c, a heme-containing protein, is released from the intermembrane space into the cytosol. In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. The apoptosome then activates caspase-9, which in turn activates executioner caspases (e.g., caspase-3), culminating in the dismantling of the cell.

Experimental Protocols

5.1. Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer

This protocol outlines the measurement of oxygen consumption rate (OCR) in cultured cells to assess mitochondrial function.

Materials:

-

Seahorse XF Cell Culture Microplate

-

Seahorse XF Calibrant

-

Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

-

Cultured cells of interest

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

-

Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.

-

Assay Preparation:

-

On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed assay medium.

-

Add the final volume of assay medium to each well and incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.

-

Load the injection ports of the hydrated sensor cartridge with the mitochondrial stress test compounds.

-

-

Assay Execution:

-

Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.

-

Replace the calibration plate with the cell plate and initiate the assay protocol.

-

The instrument will measure the basal OCR, followed by sequential injections of:

-

Oligomycin: Inhibits ATP synthase (Complex V), revealing ATP-linked respiration.

-

FCCP: An uncoupling agent that collapses the proton gradient and induces maximal respiration.

-

Rotenone/Antimycin A: Inhibit Complex I and III, respectively, shutting down mitochondrial respiration and allowing for the calculation of non-mitochondrial oxygen consumption.

-

-

-

Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

5.2. In-Gel Activity Assay for Mitochondrial Respiratory Complexes

This method allows for the visualization of the enzymatic activity of individual respiratory complexes after separation by blue native polyacrylamide gel electrophoresis (BN-PAGE).

Materials:

-

Isolated mitochondria

-

BN-PAGE gel system

-

Activity staining solutions for each complex (e.g., containing specific substrates and colorimetric reporters like nitroblue tetrazolium).

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from cells or tissues using standard differential centrifugation methods.

-

Solubilization: Solubilize mitochondrial membranes with a mild non-ionic detergent (e.g., digitonin or dodecyl maltoside) to preserve complex integrity.

-

BN-PAGE: Separate the solubilized mitochondrial protein complexes on a native polyacrylamide gel.

-

In-Gel Activity Staining:

-

After electrophoresis, incubate the gel in a complex-specific activity staining solution.

-

Complex I: Incubate with NADH and a tetrazolium salt (e.g., NBT). Active Complex I will reduce NBT to a colored formazan precipitate.

-

Complex II: Incubate with succinate, phenazine methosulfate (PMS), and NBT.

-

Complex IV: Incubate with reduced cytochrome c and 3,3'-diaminobenzidine (DAB), which polymerizes into a brown precipitate upon oxidation.

-

-

Visualization and Quantification: Image the gel and quantify the intensity of the colored bands to assess the relative activity of each complex.

5.3. Quantification of Mitochondrial Heme Content

This protocol describes a colorimetric method for the quantification of total heme in isolated mitochondria.

Materials:

-

Isolated mitochondria

-

Pyridine

-

Sodium hydrosulfite

-

Sodium hydroxide

-

Spectrophotometer

Procedure:

-

Mitochondrial Lysis: Lyse the isolated mitochondria in a solution containing pyridine and sodium hydroxide.

-

Heme Reduction: Add sodium hydrosulfite to reduce the ferric iron (Fe³⁺) of heme to its ferrous state (Fe²⁺).

-

Spectrophotometric Measurement:

-

Measure the absorbance spectrum of the reduced pyridine hemochrome from 500 to 600 nm.

-

The characteristic alpha-peak for heme b is at approximately 557 nm.

-

-

Quantification: Calculate the heme concentration using the extinction coefficient for the pyridine hemochrome.

5.4. Isothermal Titration Calorimetry (ITC) for this compound-Protein Binding

ITC directly measures the heat change associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

-

Isothermal titration calorimeter

-

Purified protein of interest

-

This compound (hemin) solution of known concentration

-

Degassed buffer

Procedure:

-

Sample Preparation:

-

Prepare a solution of the purified protein in the sample cell of the calorimeter.

-

Prepare a solution of this compound in the injection syringe, ensuring the buffer is identical to that of the protein solution to minimize heats of dilution.

-

Thoroughly degas both solutions.

-

-

ITC Experiment:

-

Equilibrate the calorimeter to the desired temperature.

-

Perform a series of small, sequential injections of the this compound solution into the protein solution.

-

The instrument measures the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of this compound to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH).

-

Conclusion

This compound is a molecule of profound importance in cellular bioenergetics. Its roles extend from being a fundamental component of the electron transport chain to a nuanced regulator of cellular signaling pathways. The methodologies outlined in this guide provide a framework for the detailed investigation of this compound's function in health and disease. A deeper understanding of the intricate mechanisms governing this compound's biological roles will undoubtedly pave the way for innovative therapeutic strategies targeting a wide array of human pathologies.

The Formation of Ferriheme from Hemoglobin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms underlying the conversion of functional hemoglobin (Fe²⁺) to its non-functional ferric form, ferriheme or methemoglobin (Fe³⁺). Understanding these oxidative processes is critical for researchers in hematology, toxicology, and pharmacology, as well as for professionals involved in the development of blood substitutes and drugs with potential oxidative side effects. This document outlines the primary pathways of this compound formation, presents quantitative data on reaction kinetics, details experimental protocols for studying hemoglobin oxidation, and provides visual representations of the key mechanisms.

Introduction to this compound Formation

Hemoglobin's primary function of reversible oxygen transport is critically dependent on the ferrous (Fe²⁺) state of the iron atom within its heme prosthetic group. The oxidation of this iron to the ferric (Fe³⁺) state results in the formation of methemoglobin (metHb), a molecule incapable of binding oxygen.[1][2] This conversion to this compound can occur through several mechanisms, broadly categorized as autoxidation, reaction with reactive oxygen species (ROS), and interactions with exogenous oxidizing agents, including numerous pharmaceutical compounds.[3] While red blood cells possess robust enzymatic systems to maintain methemoglobin levels below 1-3% of total hemoglobin, conditions of oxidative stress or exposure to certain xenobiotics can overwhelm these defenses, leading to pathological methemoglobinemia.[3][4]

Core Mechanisms of this compound Formation

The transformation of hemoglobin to this compound is a multifaceted process involving several key pathways.

Autoxidation

Autoxidation is the spontaneous oxidation of oxyhemoglobin (HbO₂) to methemoglobin. This process is initiated by the dissociation of a superoxide radical (O₂⁻) from the oxygenated heme iron, leaving the iron in the ferric (Fe³⁺) state.[5][6] The generated superoxide can then participate in further oxidative reactions, contributing to a cascade of this compound formation. The rate of autoxidation is influenced by several factors, including pH, temperature, and the partial pressure of oxygen.[6][7]

Role of Reactive Oxygen Species (ROS)

Reactive oxygen species, particularly hydrogen peroxide (H₂O₂), are significant contributors to this compound formation. H₂O₂ can react with ferrous hemoglobin in a two-electron oxidation to produce the highly reactive ferrylhemoglobin (HbFe⁴⁺) intermediate.[3][8] This ferryl species is a potent oxidizing agent that can subsequently be reduced back to methemoglobin (Fe³⁺).[9] The reaction of methemoglobin with H₂O₂ can also generate a ferryl globin radical, further propagating oxidative damage.[3][8]

Drug-Induced Oxidation

A wide array of drugs and their metabolites can induce the formation of methemoglobin. These compounds can act as direct oxidizing agents or can participate in redox cycling, generating ROS that in turn oxidize hemoglobin.[10] For example, drugs like dapsone are metabolized to hydroxylamine derivatives, which are potent inducers of methemoglobinemia. Aniline-based compounds and certain local anesthetics like benzocaine are also well-documented to cause drug-induced methemoglobinemia.[11]

Quantitative Data on this compound Formation

The following tables summarize key quantitative data related to the kinetics of hemoglobin oxidation.

Table 1: Autoxidation Rate of Human Hemoglobin A under Various Conditions

| Condition | Rate Constant (k_auto) | Reference |

| pH 7.0, 25°C | 7.8 x 10⁻⁴ h⁻¹ | [5] |

| pH 7.4, 37°C | Biphasic: k_fast & k_slow | [7] |

| pH 5.3, 37°C | Markedly increased vs. neutral pH | [7] |

| pH > 8.0, 37°C | Single-phase reaction | [7] |

| Activation Energy | 120 ± 15 kJ/mol | [12] |

Table 2: Kinetics of Hemoglobin Oxidation by Various Reagents

| Hemoglobin Form | Oxidizing Agent | Second-Order Rate Constant | Conditions | Reference |

| Deoxyhemoglobin | Cu²⁺ | 196 M⁻¹s⁻¹ | - | [13] |

| Oxyhemoglobin | Cu²⁺ | 41 M⁻¹s⁻¹ | - | [13] |

| Oxyhemoglobin | Nitric Oxide (NO•) | (89 ± 3) x 10⁶ M⁻¹s⁻¹ (per heme) | pH 7.0 | [14] |

| Oxyhemoglobin | Nitric Oxide (NO•) | (144 ± 3) x 10⁶ M⁻¹s⁻¹ (per heme) | pH 9.5 | [14] |

Table 3: Time and Concentration-Dependent Formation of Oxidized Hemoglobin Species by Hydrogen Peroxide

| Hemoglobin (60 µM) | H₂O₂ Concentration | % Ferryl Hb (at max) | % MetHb (at 10 min) | % Ferrous Hb (at 10 min) | Reference |

| Ferrous Hb | 125 µM | Data not specified | ~40% | ~60% | [15] |

| Ferrous Hb | 250 µM | Data not specified | ~60% | ~40% | [15] |

| Ferrous Hb | 500 µM | Data not specified | ~75% | ~25% | [15] |

| Methemoglobin | 125 µM | ~50% | ~50% | 0% | [15] |

| Methemoglobin | 250 µM | ~40% | ~60% | 0% | [15] |

| Methemoglobin | 500 µM | ~25% | ~75% | 0% | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound formation.

In Vitro Induction of Methemoglobinemia with Sodium Nitrite

Objective: To induce the formation of methemoglobin in a controlled in vitro setting for subsequent analysis.

Materials:

-

Whole blood sample

-

Sodium nitrite (NaNO₂) stock solution (e.g., 12.41 g/L)

-

Phosphate buffer (e.g., M/60, pH 6.8)

-

Saponin (1% solution) or other lysing agent

-

Spectrophotometer

Procedure:

-

Prepare a series of dilutions of the sodium nitrite stock solution.

-

Add a fixed volume of whole blood (e.g., 1.0 mL) to a series of test tubes.

-

Add an equal volume of each sodium nitrite dilution to the respective test tubes.

-

Incubate the mixtures at room temperature for a specified time (e.g., 1 hour) to allow for the conversion of hemoglobin to methemoglobin.

-

Following incubation, the samples are ready for quantification of methemoglobin.[16][17]

Spectrophotometric Quantification of Methemoglobin (Evelyn-Malloy Method)

Objective: To quantify the percentage of methemoglobin in a blood sample.

Materials:

-

Hemolyzed blood sample (prepared by mixing 100 µL of whole blood with 100 µL of 1% saponin and diluting in 6 mL of M/60 phosphate buffer, pH 6.8)[2]

-

Potassium cyanide (KCN) solution

-

Potassium ferricyanide (K₃Fe(CN)₆) solution

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare a hemolysate of the blood sample. A common dilution is 0.2 mL of the blood sample into 10.0 mL of a phosphate buffer solution containing a non-ionic detergent.[18]

-

Initial Reading (A1): Measure the absorbance of the hemolysate at 630 nm. This reading corresponds to the initial methemoglobin concentration.

-

Conversion to Cyanmethemoglobin: Add a small volume of KCN solution to the cuvette. This converts methemoglobin to cyanmethemoglobin, which does not absorb at 630 nm.

-

Second Reading (A2): Measure the absorbance at 630 nm again. The difference (A1 - A2) is proportional to the methemoglobin concentration.

-

Total Hemoglobin Conversion: To a separate aliquot of the hemolysate, add potassium ferricyanide to convert all hemoglobin to methemoglobin.

-

Third Reading (A3): Measure the absorbance of this fully oxidized sample at 630 nm.

-

Fourth Reading (A4): Add KCN to this sample and measure the absorbance at 630 nm again. The difference (A3 - A4) is proportional to the total hemoglobin concentration.

-

Calculation: The percentage of methemoglobin is calculated as: (%MetHb) = [(A1 - A2) / (A3 - A4)] * 100.[16]

Stopped-Flow Kinetic Analysis of Hemoglobin Oxidation

Objective: To measure the rapid kinetics of the reaction between hemoglobin and an oxidizing agent.

Materials:

-

Stopped-flow spectrophotometer

-

Purified hemoglobin solution

-

Solution of the oxidizing agent (e.g., hydrogen peroxide, nitric oxide)

-

Appropriate buffer solution

Procedure:

-

Load the two reactant solutions (hemoglobin and oxidant) into the separate syringes of the stopped-flow instrument.

-

Rapidly mix the reactants by driving the syringes.

-

Monitor the change in absorbance at specific wavelengths over a short time scale (milliseconds to seconds). The wavelength(s) chosen will depend on the species being monitored (e.g., disappearance of oxyhemoglobin at 577 nm, formation of ferrylhemoglobin at 544 and 585 nm).[11]

-

The resulting kinetic traces are fitted to appropriate mathematical models (e.g., single or double exponential functions) to determine the reaction rate constants.[1][14]

Sample Preparation for Mass Spectrometry (Bottom-Up Proteomics)

Objective: To prepare hemoglobin samples for mass spectrometric analysis to identify and quantify oxidative post-translational modifications.

Materials:

-

Isolated hemoglobin sample

-

Denaturing buffer (e.g., containing urea or guanidine HCl)

-

Reducing agent (e.g., dithiothreitol, DTT)

-

Alkylating agent (e.g., iodoacetamide, IAA)

-

Protease (e.g., trypsin)

-

Quenching solution (e.g., formic acid)

-

Solid-phase extraction (SPE) cartridges for desalting

Procedure:

-

Denaturation, Reduction, and Alkylation: Denature the hemoglobin sample in a suitable buffer. Reduce the disulfide bonds with DTT and then alkylate the free cysteine residues with IAA to prevent re-formation of disulfide bonds.

-

Proteolytic Digestion: Digest the protein into smaller peptides using a protease like trypsin. The digestion is typically carried out overnight at 37°C.

-

Quenching and Desalting: Stop the digestion by adding an acid (e.g., formic acid). Desalt the resulting peptide mixture using SPE cartridges to remove salts and detergents that can interfere with mass spectrometry analysis.

-

LC-MS/MS Analysis: The desalted peptide mixture is then ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][19][20]

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key pathways of this compound formation.

Caption: Pathway of hemoglobin autoxidation to methemoglobin.

Caption: H₂O₂-mediated oxidation of hemoglobin.

Caption: Mechanisms of drug-induced this compound formation.

References

- 1. Autoxidation and Oxygen Binding Properties of Recombinant Hemoglobins with Substitutions at the αVal-62 or βVal-67 Position of the Distal Heme Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. kb.osu.edu [kb.osu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Controls of the Oxygenation and Redox Reactions of Hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Autoxidation of human hemoglobin: kinetic analysis of the pH-profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Study on Oxidation Stability and Oxygen Affinity of Hemoglobin During Storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stopped-flow fluorescence method for the detection of heme degradation products in solutions of chemically modified hemoglobins and peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxidized Ferric and Ferryl Forms of Hemoglobin Trigger Mitochondrial Dysfunction and Injury in Alveolar Type I Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Autooxidation and oxygenation of human hemoglobin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mass Spectrometry-Based Strategies for Assessing Human Exposure Using Hemoglobin Adductomics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bumc.bu.edu [bumc.bu.edu]

- 15. Formation and Detection of Highly Oxidized Hemoglobin Forms in Biological Fluids during Hemolytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bottom-Up MS-Based PTM Analysis - Creative Proteomics [creative-proteomics.com]

- 17. A Simple Quantitative Bedside Test to Determine Methemoglobin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Bottom-Up Proteomics Guide: Principles, Workflows, and LCâMS/MS Applications - MetwareBio [metwarebio.com]

- 20. Bottom-Up Proteomics: Principles, Workflow, and Analysis | Technology Networks [technologynetworks.com]

An In-Depth Technical Guide to the Redox Potential of Ferriheme in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the redox potential of the ferriheme [Fe(III)]/ferroheme [Fe(II)] couple in aqueous solutions. Understanding this fundamental electrochemical property is critical for researchers in biochemistry, drug development, and molecular biology, as it governs the function of a vast array of heme-containing proteins involved in electron transfer, catalysis, and signaling.

Quantitative Data on this compound Redox Potentials

The redox potential of the heme iron is exquisitely sensitive to its molecular environment. This section summarizes the midpoint potentials (E°') of various heme proteins and illustrates the impact of key influencing factors. All potentials are referenced against the Standard Hydrogen Electrode (SHE) at neutral pH unless otherwise specified.

| Heme Protein/System | Axial Ligands | Key Environmental Factors | Midpoint Potential (E°' vs. SHE) (mV) |

| Cytochrome c (horse heart) | His/Met | Encapsulated in a protein matrix | +260 |

| Myoglobin (horse) | His/H₂O | Heme pocket with distal histidine | +47 |

| Catalase | Tyr | Phenolate ligation | -500 |

| Cytochrome P450 | Cys | Thiolate ligation | -300 to -170 |

| Heme in aqueous solution | H₂O/H₂O | Highly solvent-exposed | ~ -119 |

| Heme in nonpolar solvent (benzene) | Pyridine/Pyridine | Low dielectric constant | +399 |

| Cytochrome c (Met80Ala mutant) | His/Ala | Increased solvent accessibility | Significantly lowered |

| Myoglobin (distal pocket mutants) | His/H₂O | Altered H-bonding network | Varies with mutation |

| Cytochrome b₅ | His/His | Bis-histidine coordination | +5 |

Factors Influencing this compound Redox Potential

The protein environment can tune the redox potential of heme over a range of more than 800 mV.[1] The primary factors responsible for this modulation are detailed below. A logical diagram illustrating these relationships is also provided.

-

Axial Ligation: The nature of the amino acid residues or other molecules coordinated to the fifth and sixth positions of the heme iron is a dominant determinant of the redox potential.[2][3] Electron-donating ligands (e.g., thiolate from cysteine in P450s) stabilize the Fe(III) state, resulting in a more negative redox potential.[4] Conversely, weaker field ligands or the absence of a sixth ligand generally lead to a more positive potential.

-

Protein Environment and Solvent Accessibility: The hydrophobicity of the heme-binding pocket significantly impacts the redox potential.[5] A nonpolar environment disfavors the charge separation associated with the Fe(III) state, thus raising the redox potential.[6][7] Increased solvent exposure of the heme generally leads to a more negative redox potential.[8]

-

Electrostatic Interactions: Charged or polar residues within the heme pocket can electrostatically influence the stability of the different oxidation states of the iron. Positive charges near the heme will favor the reduced Fe(II) state, leading to a more positive redox potential, while negative charges will have the opposite effect.

-

Porphyrin Distortion: The planarity of the porphyrin ring can be distorted by the surrounding protein, altering the electronic properties of the heme and consequently its redox potential.[5]

-

pH: The redox potential of this compound can be pH-dependent, particularly when protonable groups are located near the heme or are involved in ligand binding.[9][10][11]

Caption: Factors influencing this compound redox potential.

Experimental Protocols for Determining this compound Redox Potential

The determination of this compound redox potentials is crucial for understanding the function of heme proteins. The two most common techniques employed are cyclic voltammetry and spectroelectrochemistry.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique that measures the current response of a redox-active species to a linearly cycled potential sweep.[12]

Experimental Workflow:

Caption: Workflow for Cyclic Voltammetry.

Detailed Methodology:

-

Solution Preparation: Prepare a solution of the purified heme protein in an appropriate aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.0). The solution must also contain a supporting electrolyte (e.g., 100 mM KCl) to ensure sufficient conductivity. The protein concentration is typically in the low micromolar range.

-

Electrochemical Cell Setup: A standard three-electrode system is used, consisting of:

-

Working Electrode: A glassy carbon or gold electrode is commonly used. The electrode surface must be meticulously polished and cleaned before each experiment.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) is used to provide a stable reference potential.

-

Counter (or Auxiliary) Electrode: A platinum wire or gauze is typically used to complete the circuit.

-

-

Instrumentation: The three electrodes are connected to a potentiostat. The experiment is typically performed in an electrochemical cell of a small volume, and the solution should be deoxygenated by purging with an inert gas (e.g., argon or nitrogen) to prevent interference from oxygen reduction.

-

Data Acquisition: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential. The scan rate (e.g., 100 mV/s) is an important experimental parameter. The resulting current is recorded as a function of the applied potential.

-

Data Analysis: The resulting plot of current versus potential is called a cyclic voltammogram. For a reversible one-electron process, the voltammogram will show two peaks: an anodic peak (oxidation) and a cathodic peak (reduction). The formal redox potential (E°') is calculated as the average of the anodic peak potential (Epa) and the cathodic peak potential (Epc): E°' = (Epa + Epc) / 2.[5]

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to simultaneously measure the redox state and spectral properties of a sample.[13] This is particularly useful for heme proteins, as the UV-visible spectrum of heme is sensitive to the oxidation state of the iron.

Experimental Workflow:

References

- 1. Signaling Pathways That Regulate Normal and Aberrant Red Blood Cell Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbenotes.com [microbenotes.com]

- 3. Spectroelectrochemistry of heme proteins: effects of active-site heterogeneity on Nernst plots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heme Oxygenase-1 Signaling and Redox Homeostasis in Physiopathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BASi® | Cyclic Voltammetry - Data Analysis [basinc.com]

- 6. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 7. researchgate.net [researchgate.net]

- 8. production.cbts.edu - Electron Transport Chain Diagram [production.cbts.edu]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. novaresearch.unl.pt [novaresearch.unl.pt]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

Ferriheme's Double-Edged Sword: A Technical Guide to its Role in Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferriheme (Fe³⁺-protoporphyrin IX), an essential iron-containing molecule, paradoxically plays a central role in instigating oxidative stress, a key pathological driver in numerous diseases. This guide provides an in-depth technical exploration of the multifaceted role of this compound in oxidative stress. It details the biochemical mechanisms of this compound-induced oxidative damage, including lipid peroxidation and protein oxidation, and its impact on cellular antioxidant defenses. Furthermore, this document elucidates the intricate signaling pathways, namely the Nrf2 and NF-κB pathways, that are modulated by this compound-induced oxidative stress, and their downstream consequences, such as apoptosis. Detailed experimental protocols for key assays and structured quantitative data are provided to facilitate further research and therapeutic development in this critical area.

Introduction

Heme, a coordination complex of iron and protoporphyrin IX, is indispensable for a myriad of biological functions, most notably as the prosthetic group in hemoglobin for oxygen transport. However, "free" heme, particularly in its oxidized ferric state (this compound), is a potent pro-oxidant. Under physiological conditions, heme is safely sequestered within hemoproteins. In pathological states characterized by hemolysis or cellular damage, such as sickle cell disease, thalassemia, and intracerebral hemorrhage, the release of heme into the extracellular space and intracellular compartments can overwhelm the body's natural scavenging mechanisms. This excess this compound becomes a catalyst for the generation of reactive oxygen species (ROS), leading to widespread oxidative damage and cellular dysfunction. Understanding the precise mechanisms by which this compound orchestrates oxidative stress is paramount for the development of targeted therapeutic interventions.

Biochemical Mechanisms of this compound-Induced Oxidative Stress

The pro-oxidant nature of this compound stems from the redox activity of its central iron atom, which can readily cycle between its ferrous (Fe²⁺) and ferric (Fe³⁺) states. This redox cycling is a key driver of the Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals (•OH).

Lipid Peroxidation

This compound is a potent initiator of lipid peroxidation, a chain reaction of oxidative degradation of lipids. This process compromises the integrity of cellular membranes, leading to increased permeability, ion leakage, and eventual cell lysis. The primary product of lipid peroxidation, malondialdehyde (MDA), is a commonly used biomarker for oxidative stress.

Protein Oxidation

Proteins are also major targets of this compound-induced oxidative damage. The oxidation of amino acid side chains can lead to the formation of protein carbonyls, another key biomarker of oxidative stress. This modification can result in protein unfolding, aggregation, and loss of function, disrupting critical cellular processes.

Depletion of Antioxidant Enzymes

This compound-induced oxidative stress can also overwhelm and inhibit the cell's endogenous antioxidant defense systems. Key enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX) are crucial for detoxifying ROS. This compound can directly inhibit the activity of these enzymes, further exacerbating the state of oxidative stress.

Quantitative Data on this compound-Induced Oxidative Stress

The following tables summarize quantitative data from various studies investigating the impact of this compound on markers of oxidative stress.

| Parameter | Cell/Tissue Type | This compound/Heme Concentration | Change from Control | Reference |

| Lipid Peroxidation (MDA) | Thalassemia Patients | Not Applicable (Disease State) | 1.3-fold increase | [1] |

| Thalassemia Major Patients | Not Applicable (Disease State) | Positive correlation with serum iron | [2] | |

| Protein Carbonylation | Mouse Quadriceps (Aging Model) | Not Applicable (Aging) | 2.5-fold increase in aged mice | [3] |

| Antioxidant Enzyme Activity | ||||

| Superoxide Dismutase (SOD) | Iron Deficiency Anemia Patients | Not Applicable (Disease State) | ~3-fold higher than controls | [4] |

| Catalase (CAT) | Human Airway Smooth Muscle Cells | 250µM NOC18 (NO donor) | ~50% decrease in activity | [5] |

| Glutathione Peroxidase (GPX) | Anemic Pregnant Women | 200mg ferrous sulphate (12 weeks) | Significant decrease after treatment | [6][7] |

Table 1: Effects of this compound/Iron Overload on Oxidative Stress Markers

| Pathway Component | Cell Type | Heme/Stimulant Concentration | Fold Change/Effect | Reference |

| Nrf2 Signaling | ||||

| Nrf2 Protein Level | C2C12 Myotubes | Not Specified | Increase | [8] |

| HO-1 Protein Level | C2C12 Myotubes | Not Specified | Increase | [8] |

| NF-κB Signaling | ||||

| NF-κB Luciferase Activity | HEK 293 Cells | 20 ng/mL TNF-α | 54-fold induction | [9] |

| Apoptosis | ||||

| Caspase-3 Activity | Leukemic K-562 Cells | Various Natural Products | Statistically significant increases | [10] |

Table 2: Modulation of Signaling Pathways by Heme-Related Stimuli

Signaling Pathways Modulated by this compound-Induced Oxidative Stress

This compound-induced oxidative stress triggers a cascade of intracellular signaling events that can determine the cell's fate. Two of the most critical pathways involved are the Nrf2 antioxidant response and the pro-inflammatory NF-κB pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Oxidative stress, including that induced by this compound, leads to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis. The induction of these genes helps to counteract the oxidative damage and restore cellular redox homeostasis.

References

- 1. Lack of correlation between non-labile iron parameters, total carbonyl and malondialdehyde in major thalassemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protein Carbonylation and Metabolic Control Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. Novel Insights in Mammalian Catalase Heme Maturation: Effect of NO and Thioredoxin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Decreased activity of glutathione peroxidase with oral ferrous iron administration: A cause of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 10. researchgate.net [researchgate.net]

Ferriheme: A Critical Signaling Molecule Orchestrating Cellular Processes

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Ferriheme, or heme, has long been recognized for its essential role as a prosthetic group in hemoproteins. However, a growing body of evidence has solidified its function as a dynamic signaling molecule that modulates a diverse array of cellular processes. This technical guide provides an in-depth exploration of this compound's role as a signaling entity, focusing on its impact on key regulatory pathways. We present a comprehensive overview of the experimental evidence, detailed methodologies for studying heme-protein interactions, and quantitative data to support the described signaling cascades. Visualizations of these pathways are provided to facilitate a deeper understanding of the complex molecular interactions governed by this versatile molecule. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating heme signaling and its therapeutic potential.

Introduction

Heme (iron protoporphyrin IX) is a vital cofactor for a multitude of proteins involved in fundamental biological processes, including oxygen transport, cellular respiration, and drug metabolism.[1] Beyond this canonical function, a labile pool of heme within the cell acts as a second messenger, reversibly binding to and regulating the activity of various proteins.[2][3] This signaling role of heme is critical for maintaining cellular homeostasis and responding to environmental cues. Dysregulation of heme signaling has been implicated in a range of pathologies, including cancer, neurodegenerative disorders, and metabolic diseases, making it a compelling target for therapeutic intervention.[4][5]

This guide will delve into the core signaling pathways modulated by this compound, present the quantitative data that underpins our understanding of these interactions, and provide detailed experimental protocols to enable further research in this burgeoning field.

Key Signaling Pathways Modulated by this compound

This compound exerts its signaling influence by directly interacting with and altering the function of key regulatory proteins. These interactions can lead to changes in gene expression, protein synthesis, and ion channel activity.

Transcriptional Regulation: The Bach1-Heme Axis

One of the most well-characterized roles of heme signaling is the regulation of gene expression through the transcriptional repressor Bach1.[6][7] In the absence of heme, Bach1 forms a heterodimer with small Maf proteins and binds to Maf recognition elements (MAREs) in the promoter regions of target genes, repressing their transcription.[8] A key target of Bach1-mediated repression is the gene encoding heme oxygenase-1 (HO-1), an enzyme responsible for heme degradation.

Upon an increase in intracellular heme concentrations, heme directly binds to Bach1.[9] This binding event induces a conformational change in Bach1, leading to its dissociation from DNA, subsequent ubiquitination, and proteasomal degradation.[10] The removal of the Bach1 repressor allows for the induction of HO-1 expression, thereby creating a negative feedback loop that controls intracellular heme levels.[8]

-

Caption: The Bach1 signaling pathway is regulated by intracellular heme levels.

Regulation of Protein Synthesis: The HRI Kinase

In erythroid precursor cells, the synthesis of globin chains must be tightly coordinated with the availability of heme to form hemoglobin. The heme-regulated inhibitor (HRI) kinase plays a pivotal role in this process.[11] HRI is an eIF2α kinase that, when activated, phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2), leading to a global shutdown of protein synthesis.[12]

Under conditions of heme sufficiency, heme binds to HRI and inhibits its kinase activity.[12] However, when heme levels are low, HRI becomes active, phosphorylates eIF2α, and thus prevents the translation of globin mRNA.[11] This mechanism ensures that globin chains do not accumulate in the absence of their essential prosthetic group, which would otherwise lead to cellular toxicity.[11]

-

Caption: HRI kinase activity is modulated by heme to control protein synthesis.

Ion Channel Modulation: KATP and BK Channels

This compound has emerged as a regulator of ion channel activity, directly influencing cellular excitability.

-

ATP-sensitive potassium (KATP) channels: These channels link cellular metabolism to membrane potential. Heme has been shown to be a potent activator of cardiac KATP channels.[2] It binds to the sulfonylurea receptor (SUR) subunit of the channel, increasing its open probability.[2][13] This interaction is thought to be a protective mechanism during ischemic conditions.

-

Large-conductance calcium-activated potassium (BK) channels: Heme can directly bind to and inhibit the activity of BK channels.[14] This inhibition occurs through a decrease in the frequency of channel opening and is independent of the channel's calcium or voltage sensitivity.[14]

-

Caption: Heme directly modulates the activity of KATP and BK ion channels.

Quantitative Data on this compound-Protein Interactions

The signaling functions of this compound are underpinned by specific binding affinities and concentration-dependent effects. The following tables summarize key quantitative data from the literature.

Table 1: Heme Binding Affinities

| Target Protein | Method | Dissociation Constant (Kd) | Reference(s) |

| Bach1 | Surface Plasmon Resonance | 1.37 x 10⁻⁵ M | [6][15] |

| HRI | ADP-GLO kinase assay (IC50) | 2.87 µM | [8] |

Table 2: Concentration-Dependent Effects of Heme

| Target/Process | Effect | Effective Concentration | Reference(s) |

| Cardiac KATP Channels | Half-maximal increase in open probability | ~100 nM | [2][16] |

| HRI Kinase Activity | Inhibition (IC50) | 2.87 µM | [8] |

| Ras-MAPK Pathway in PC12 cells | Reversal of inhibition of NGF-induced activation | Not explicitly quantified | [17] |

Experimental Protocols

The study of this compound signaling requires robust experimental methodologies. This section provides detailed protocols for key experiments.

Determination of Heme-Protein Binding using UV-Visible Spectroscopy

This protocol allows for the qualitative and quantitative assessment of heme binding to a protein of interest by monitoring changes in the heme Soret peak.

Materials:

-

Purified protein of interest in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl)

-

Hemin stock solution (e.g., 1 mM in DMSO)

-

Spectrophotometer capable of scanning in the UV-Visible range (300-700 nm)

-

Matched quartz cuvettes

Procedure:

-

Prepare a solution of the purified protein at a known concentration (e.g., 5-10 µM) in the chosen buffer.

-

Record a baseline spectrum of the buffer alone.

-

Record the spectrum of the protein solution to ensure there are no interfering absorbances in the Soret region (~400 nm).

-

Add a small aliquot of the hemin stock solution to the protein solution to achieve a desired heme-to-protein molar ratio (e.g., 1:1). Mix gently by inversion.

-

Incubate the mixture for a sufficient time to allow binding to reach equilibrium (e.g., 10-30 minutes at room temperature).

-

Record the UV-Visible spectrum of the heme-protein mixture from 300 to 700 nm.

-

A shift in the Soret peak of heme (typically around 385 nm for free heme in aqueous solution) to a longer wavelength (e.g., ~410-425 nm) is indicative of heme binding to the protein.[9]

-

To determine the binding stoichiometry, perform a titration by incrementally adding small aliquots of the hemin stock solution to the protein solution and recording the spectrum after each addition until saturation is reached (i.e., no further shift in the Soret peak is observed).

-

The binding affinity (Kd) can be estimated by fitting the change in absorbance at the new Soret peak maximum as a function of the free heme concentration to a suitable binding isotherm (e.g., the Hill equation).

Isothermal Titration Calorimetry (ITC) for Heme-Protein Interaction

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Materials:

-

Highly purified and concentrated protein solution (e.g., 10-50 µM)

-

Concentrated hemin solution (e.g., 100-500 µM)

-

Identical, degassed buffer for both protein and hemin solutions (critical to minimize heats of dilution)

-

Isothermal titration calorimeter

Procedure:

-

Prepare the protein and hemin solutions in the exact same, thoroughly degassed buffer. The pH should be precisely matched.

-

Determine the accurate concentrations of the protein and hemin solutions.

-

Load the protein solution into the sample cell of the ITC instrument.

-

Load the hemin solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of small, sequential injections of the hemin solution into the protein solution. Allow the system to reach equilibrium after each injection.

-

The instrument will measure the heat released or absorbed during each injection.

-

As the protein becomes saturated with heme, the heat change per injection will diminish.

-

Integrate the heat-flow peaks to obtain the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of heme to protein.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[18][19]

Measurement of Intracellular Labile Heme

Fluorescent sensors are powerful tools for visualizing and quantifying the labile heme pool in living cells.

Materials:

-

Genetically encoded heme sensor (e.g., HS1) or a small molecule fluorescent probe (e.g., H-FluNox).[1][20]

-

Cell line of interest

-

Cell culture reagents

-

Fluorescence microscope or plate reader

-

Reagents to manipulate intracellular heme levels (e.g., 5-aminolevulinic acid (ALA) to increase heme synthesis, succinylacetone (SA) to inhibit heme synthesis).[20]

Procedure:

-

For Genetically Encoded Sensors:

-

Transfect or transduce the cells with the plasmid encoding the heme sensor.

-

Allow for sensor expression (e.g., 24-48 hours).

-

Image the cells using fluorescence microscopy, capturing images in the appropriate channels for the ratiometric sensor.

-

The ratio of the two fluorescent signals provides a measure of the relative labile heme concentration.

-

-

For Small Molecule Fluorescent Probes:

-

Culture the cells to the desired confluency.

-

Treat the cells with reagents to modulate heme levels (e.g., ALA or SA) for a specified time.

-

Load the cells with the fluorescent heme probe at the recommended concentration and for the optimal duration.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or a plate reader at the appropriate excitation and emission wavelengths.

-

An increase in fluorescence intensity corresponds to an increase in the labile heme pool.[20]

-

Conclusion

This compound has unequivocally transitioned from being viewed solely as a prosthetic group to a key signaling molecule with profound regulatory effects on cellular function. Its ability to directly interact with and modulate the activity of transcription factors, kinases, and ion channels places it at the center of a complex signaling network. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the intricate roles of heme signaling in health and disease. A deeper understanding of these pathways will undoubtedly unveil new therapeutic opportunities for a wide range of human disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. Methods for Assessment of Interactions of Proteins with Heme: Application for Complement Proteins and Immunoglobulins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Functional Heme Binding to the Intrinsically Disordered C-Terminal Region of Bach1, a Transcriptional Repressor [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. Structural insights into allosteric inhibition of HRI kinase by heme binding via HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bach1, a heme-dependent transcription factor, reveals presence of multiple heme binding sites with distinct coordination structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Heme Induces Ubiquitination and Degradation of the Transcription Factor Bach1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The heme-regulated inhibitor kinase requires dimerization for heme-sensing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Heme-regulated eIF2α kinase (HRI) is required for translational regulation and survival of erythroid precursors in iron deficiency - PMC [pmc.ncbi.nlm.nih.gov]